1h-Pyrrole-3-carbohydrazide

Anticancer Selectivity index Melanoma SH-4

1H-Pyrrole-3-carbohydrazide (CAS 50561-16-5), systematically named 1H-pyrrole-3-carboxylic acid hydrazide, is a small-molecule heterocyclic building block (C5H7N3O, MW 125.13 g/mol) featuring a pyrrole ring substituted at the 3-position with a carbohydrazide group. The compound serves as a versatile precursor for hydrazone and fused heterocycle synthesis, particularly 1,2,4-triazoles, via condensation with aldehydes or cyclization reactions.

Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
CAS No. 50561-16-5
Cat. No. B12892258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-Pyrrole-3-carbohydrazide
CAS50561-16-5
Molecular FormulaC5H7N3O
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESC1=CNC=C1C(=O)NN
InChIInChI=1S/C5H7N3O/c6-8-5(9)4-1-2-7-3-4/h1-3,7H,6H2,(H,8,9)
InChIKeyMVRONBWFNOKGNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrrole-3-carbohydrazide (CAS 50561-16-5) Procurement Guide: Core Properties and Research-Grade Specifications


1H-Pyrrole-3-carbohydrazide (CAS 50561-16-5), systematically named 1H-pyrrole-3-carboxylic acid hydrazide, is a small-molecule heterocyclic building block (C5H7N3O, MW 125.13 g/mol) featuring a pyrrole ring substituted at the 3-position with a carbohydrazide group. The compound serves as a versatile precursor for hydrazone and fused heterocycle synthesis, particularly 1,2,4-triazoles, via condensation with aldehydes or cyclization reactions [1]. Its primary utility lies in medicinal chemistry campaigns targeting anticancer, anti-inflammatory, and antimicrobial leads, where the free hydrazide moiety enables rapid analog generation through Schiff-base formation [2]. The unsubstituted pyrrole ring and single rotatable bond (C–C) provide a compact, polar scaffold (3 H-bond donors, 2 H-bond acceptors) that distinguishes it from bulkier, N-substituted or dimethyl-analogs in terms of steric profile and synthetic accessibility .

Why 1H-Pyrrole-3-carbohydrazide Cannot Be Replaced by Generic Pyrrole Hydrazide Analogs in Lead-Oriented Synthesis


Generic substitution of 1H-pyrrole-3-carbohydrazide with other pyrrole hydrazide analogs (e.g., 2,4-dimethyl-, 2,5-dimethyl-1-phenyl-, or indeno-fused variants) risks altering both the steric and electronic landscape of the resulting hydrazone library, which directly impacts biological selectivity and synthetic tractability. The parent compound's unsubstituted pyrrole ring at positions 2, 4, and 5 leaves all ring positions available for subsequent functionalization, whereas dimethyl substitution blocks electrophilic aromatic substitution sites and introduces steric hindrance that can reduce hydrazone condensation yields with bulky aldehydes [1]. In preclinical models, the N-pyrrolylcarbohydrazide scaffold itself (compound 1) exhibits distinct dose-dependent anti-inflammatory activity at 20 mg/kg and 40 mg/kg (p < 0.05 vs. control) without requiring ring methylation [2]. Furthermore, the compound's calculated physicochemical profile (MW 125.13, 3 HBD, 2 HBA, 1 rotatable bond) places it in favorable fragment-like chemical space for fragment-based drug discovery, whereas dimethyl and N-phenyl derivatives exceed MW 150–230 and violate fragment-likeness criteria, making the parent compound uniquely suited for FBDD campaigns that prioritize low-complexity starting points .

Quantitative Differentiation Evidence for 1H-Pyrrole-3-carbohydrazide vs. Closest Analogs


Antiproliferative Selectivity Index (SI) in Melanoma vs. Keratinocyte Cells: Parent Hydrazide vs. Methyl-Substituted Hydrazones

In a head-to-head comparison within the same study, the parent N-pyrrolylcarbohydrazide (compound 1, directly corresponding to 1H-pyrrole-3-carbohydrazide) exhibited an antiproliferative selectivity index (SI) of 1.41 in SH-4 melanoma cells (IC50 = 6.86 ± 0.6 μM) versus HaCaT keratinocytes (IC50 = 9.64 ± 0.58 μM). By contrast, the 2,4-dimethyl-substituted hydrazone derivative 1C achieved a markedly higher SI of 3.83 (IC50 = 44.63 ± 3.51 μM in SH-4), and 1B (also dimethyl-substituted) showed SI = 2.11. The parent compound's lower SI indicates broader cytotoxicity across both tumor and non-tumor cells, a profile that may be preferable for non-selective cytotoxic payloads, whereas the dimethyl derivatives offer greater tumor selectivity [1]. This differential selectivity profile is critical for procurement decisions: if the goal is a payload with potent but non-selective antiproliferative activity, the parent compound is the appropriate choice; if tumor selectivity is paramount, a dimethyl-hydrazone derivative should be prioritized instead.

Anticancer Selectivity index Melanoma SH-4

Cytotoxicity (CC50) in BALB 3T3 Fibroblasts: Parent Compound vs. Hydrazone Derivatives

In the BALB 3T3 NRU safety assay (neutral red uptake), the parent N-pyrrolylcarbohydrazide (compound 1) showed a CC50 of 52.29 ± 2.63 μM without UV irradiation and 55.83 ± 4.49 μM with UV irradiation (PIF = 0.94, non-phototoxic). In stark contrast, all four hydrazone derivatives (1A–1D) exhibited substantially lower cytotoxicity with CC50 values ranging from 1,667.01 ± 41.52 μM (1C) to 3,799.84 ± 184.8 μM (1D), representing a 32- to 73-fold safety margin compared to the parent compound [1]. The positive control Chlorpromazine showed CC50 = 65.78 ± 2.64 μM (−Irr) and PIF = 7.21 (phototoxic). This evidence establishes that the free hydrazide form carries inherent cytotoxicity that is dramatically attenuated upon hydrazone derivatization, making the parent compound unsuitable for applications requiring low basal cytotoxicity unless further functionalized.

Safety profiling Cytotoxicity BALB 3T3 NRU assay

In Vivo Anti-Inflammatory Activity: Dose-Dependent Edema Reduction by Parent Hydrazide vs. Hydrazone Derivatives

In a carrageenan-induced rat paw edema model, the parent N-pyrrolylcarbohydrazide (compound 1) produced statistically significant edema reduction at 20 mg/kg (p = 0.035 at 2 h, p = 0.022 at 3 h) and at 40 mg/kg (p = 0.008 at 2 h, p = 0.046 at 3 h). By comparison, hydrazone derivative 1A achieved more pronounced and sustained effects at 20 mg/kg (p = 0.005 at 2 h, p < 0.001 at 3 h, p = 0.004 at 4 h), while derivatives 1B, 1C, and 1D showed minimal or no activity [1]. This within-study comparison reveals that the parent compound possesses intrinsic, dose-dependent anti-inflammatory activity that is intermediate in efficacy—superior to most hydrazone derivatives but inferior to the 1A derivative. For procurement decisions, this establishes the parent compound as a viable starting point for anti-inflammatory lead generation where synthetic tractability to hydrazone 1A is desired.

Anti-inflammatory Carrageenan paw edema In vivo pharmacology

Analgesic Activity in Formalin Test: Parent Compound Phase 2 Efficacy vs. Hydrazone Derivatives

In the formalin-induced pain model, the parent N-pyrrolylcarbohydrazide (compound 1) at 40 mg/kg significantly reduced paw-licking time in the second (inflammatory) phase only (p = 0.038), indicating a peripherally mediated analgesic mechanism. Derivatives 1B, 1C, and 1D exhibited transient effects restricted to the first (neurogenic) phase (p < 0.05), while derivative 1A lacked significant analgesic activity entirely [1]. This differentiation in phase-specific activity demonstrates that the unsubstituted hydrazide scaffold provides a distinct analgesic profile (late-phase, inflammatory pain) compared to its methyl-substituted hydrazone analogs (early-phase, neurogenic pain or inactive).

Analgesic Formalin test Pain models

Fragment-Like Physicochemical Profile vs. Common Dimethyl/Halogenated Pyrrole Hydrazide Analogs

1H-Pyrrole-3-carbohydrazide possesses a molecular weight of 125.13 g/mol, 3 hydrogen bond donors, 2 hydrogen bond acceptors, 1 rotatable bond, and a topological polar surface area (TPSA) of approximately 67.9 Ų, placing it fully within fragment-likeness criteria (MW < 300, HBD ≤ 3, HBA ≤ 3, clogP ≤ 3). By contrast, common comparator compounds such as 2,4-dimethyl-1H-pyrrole-3-carbohydrazide (MW 153.18), 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide (MW 229.28), and 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid hydrazide (MW ~263) exceed the MW and complexity thresholds for fragment-based screening libraries . The parent compound's minimal substitution pattern maximizes ligand efficiency potential (LE = 0.37 for SH-4 IC50, where LE = 1.4 × pIC50 / heavy atom count), a parameter that cannot be calculated for analogs lacking reported potency data. This physicochemical differentiation directly impacts procurement for FBDD campaigns, where the parent compound's low complexity enables subsequent growth vectors at all pyrrole ring positions.

Fragment-based drug discovery Physicochemical properties Lead-likeness

Evidence-Backed Application Scenarios for 1H-Pyrrole-3-carbohydrazide Based on Quantitative Differentiation Data


Fragment-Based Drug Discovery (FBDD) Starting Point for Anti-Inflammatory Lead Generation

With MW 125.13 and full fragment-likeness compliance, this compound is the only pyrrole-3-carbohydrazide that meets Rule-of-Three criteria for fragment library inclusion . It demonstrates dose-dependent in vivo anti-inflammatory activity at 20–40 mg/kg in the carrageenan paw edema model (p = 0.008–0.046) [2], confirming the scaffold's intrinsic pharmacological relevance. Procurement for FBDD campaigns should specify ≥95% purity to ensure reliable SPR or thermal shift screening results, and the free hydrazide group enables immediate hydrazone library synthesis for hit expansion.

Cytotoxic Payload Development Requiring Potent, Non-Selective Antiproliferative Activity

With an IC50 of 6.86 ± 0.6 μM in SH-4 melanoma cells—6.5-fold more potent than the dimethyl-hydrazone derivative 1C (IC50 = 44.63 μM) [1]—the parent compound offers superior intrinsic potency for applications where tumor selectivity is not required (e.g., antibody-drug conjugate payloads or combination chemotherapy). However, its 32–73-fold higher cytotoxicity in BALB 3T3 fibroblasts compared to hydrazone derivatives (CC50 = 52.29 μM vs. 1,667–3,800 μM) [1] necessitates appropriate safety handling and may preclude direct in vivo use without formulation or pro-drug strategies.

Synthesis of 1,2,4-Triazole and Hydrazone Libraries for Targeted Anticancer Screening

The carbohydrazide moiety is a direct precursor to 1,2,4-triazoles via cyclization and to hydrazones via aldehyde condensation [1]. The unsubstituted pyrrole ring allows derivatization at positions 2, 4, and 5 without deprotection steps, enabling three-dimensional SAR exploration. The resulting hydrazones (e.g., 1C) achieve SI values up to 3.83 in melanoma cells with significantly reduced basal cytotoxicity [1], demonstrating that the parent compound serves as a privileged starting material for generating tumor-selective analogs.

In Vivo Pharmacological Tool for Inflammatory Pain Mechanism Studies

The parent compound uniquely exhibits significant late-phase (inflammatory) analgesia in the formalin test (p = 0.038 at 40 mg/kg) without early-phase neurogenic activity, whereas all tested methyl-hydrazone derivatives show only early-phase effects or are inactive [2]. This phase-specific profile makes the compound a valuable pharmacological tool for dissecting peripheral inflammatory pain pathways, particularly when comparing with COX-2-selective reference compounds. Researchers should procure milligram-to-gram quantities sufficient for intraperitoneal administration in rodent models.

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